molecular formula C14H16F3NO2 B2811187 5-(Hydroxymethyl)-1-methyl-6-[4-(trifluoromethyl)phenyl]piperidin-2-one CAS No. 1334146-81-4

5-(Hydroxymethyl)-1-methyl-6-[4-(trifluoromethyl)phenyl]piperidin-2-one

Cat. No.: B2811187
CAS No.: 1334146-81-4
M. Wt: 287.282
InChI Key: DYIIYIKGNDYPKR-UHFFFAOYSA-N
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Description

5-(Hydroxymethyl)-1-methyl-6-[4-(trifluoromethyl)phenyl]piperidin-2-one is a synthetic organic compound characterized by a piperidinone core structure substituted with a hydroxymethyl group, a methyl group, and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Hydroxymethyl)-1-methyl-6-[4-(trifluoromethyl)phenyl]piperidin-2-one typically involves multi-step organic reactions

  • Formation of Piperidinone Core: : The piperidinone core can be synthesized through a cyclization reaction involving a suitable precursor such as a keto-ester or an amino-ketone. This step often requires acidic or basic conditions to facilitate the cyclization.

  • Introduction of Hydroxymethyl Group: : The hydroxymethyl group can be introduced via a hydroxymethylation reaction, typically using formaldehyde or paraformaldehyde in the presence of a base such as sodium hydroxide.

  • Introduction of Trifluoromethylphenyl Group: : The trifluoromethylphenyl group is usually introduced through a Friedel-Crafts alkylation reaction. This involves the use of a trifluoromethylbenzene derivative and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The hydroxymethyl group can undergo oxidation to form a carboxylic acid or an aldehyde. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : The carbonyl group in the piperidinone core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Substitution: : The trifluoromethylphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Lewis acids (e.g., aluminum chloride, AlCl₃), electrophiles (e.g., halogens, nitro groups)

Major Products

    Oxidation: Carboxylic acids, aldehydes

    Reduction: Alcohols

    Substitution: Various substituted aromatic compounds

Scientific Research Applications

Chemistry

In chemistry, 5-(Hydroxymethyl)-1-methyl-6-[4-(trifluoromethyl)phenyl]piperidin-2-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its piperidinone core is a common motif in many bioactive molecules, and the trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic effects. The trifluoromethylphenyl group is particularly interesting due to its ability to modulate the activity of various biological targets, including enzymes and receptors.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 5-(Hydroxymethyl)-1-methyl-6-[4-(trifluoromethyl)phenyl]piperidin-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperidinone core can form hydrogen bonds and other interactions with proteins, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    5-(Hydroxymethyl)-1-methyl-6-phenylpiperidin-2-one: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    5-(Hydroxymethyl)-1-methyl-6-[4-(chloromethyl)phenyl]piperidin-2-one: Contains a chloromethyl group instead of a trifluoromethyl group, affecting its reactivity and stability.

    5-(Hydroxymethyl)-1-methyl-6-[4-(methoxy)phenyl]piperidin-2-one: Features a methoxy group, which influences its electronic properties and interactions with biological targets.

Uniqueness

The presence of the trifluoromethyl group in 5-(Hydroxymethyl)-1-methyl-6-[4-(trifluoromethyl)phenyl]piperidin-2-one imparts unique properties such as increased metabolic stability and enhanced lipophilicity. These characteristics make it particularly valuable in drug design and other applications where stability and bioavailability are crucial.

Properties

IUPAC Name

5-(hydroxymethyl)-1-methyl-6-[4-(trifluoromethyl)phenyl]piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3NO2/c1-18-12(20)7-4-10(8-19)13(18)9-2-5-11(6-3-9)14(15,16)17/h2-3,5-6,10,13,19H,4,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYIIYIKGNDYPKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(CCC1=O)CO)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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